

Spectroscopic Stare-Down: Unveiling the Halogen's Influence on a Phenylbutadiene Backbone

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Compound of Interest

Compound Name: [(1E,3E)-4-Chloro-1,3-butadienyl]benzene

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A comparative analysis of the spectroscopic signatures of **[(1E,3E)-4-Chloro-1,3-butadienyl]benzene** and its bromo-analog, [(1E,3E)-4-Bromo-1,3-butadienyl]benzene, offers valuable insights for researchers in materials science and drug development. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by comprehensive experimental protocols.

The substitution of a chlorine atom with a bromine atom on the terminal carbon of the butadiene chain in this phenyl-substituted diene system induces subtle yet distinct shifts in their spectroscopic profiles. These differences, arising from the varying electronegativity and atomic mass of the halogens, can be critical for the precise identification and characterization of these compounds in complex reaction mixtures and for understanding their electronic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **[(1E,3E)-4-Chloro-1,3-butadienyl]benzene** and [(1E,3E)-4-Bromo-1,3-butadienyl]benzene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton	[(1E,3E)-4-Chloro-1,3-butadienyl]benzene δ (ppm), J (Hz)	[(1E,3E)-4-Bromo-1,3-butadienyl]benzene δ (ppm), J (Hz)
H-1	6.25 (d, J = 13.6)	6.45 (d, J = 13.6)
H-2	7.05 (dd, J = 13.6, 10.4)	7.02 (dd, J = 13.6, 10.4)
H-3	6.78 (dd, J = 15.2, 10.4)	6.85 (dd, J = 15.2, 10.4)
H-4	6.88 (d, J = 15.2)	6.91 (d, J = 15.2)
Phenyl	7.26-7.45 (m)	7.25-7.48 (m)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Carbon	[(1E,3E)-4-Chloro-1,3-butadienyl]benzene δ (ppm)	[(1E,3E)-4-Bromo-1,3-butadienyl]benzene δ (ppm)
C-1	122.1	11

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